

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-pyrazoles

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Compound of Interest

Compound Name: *Ethyl 3-bromo-1H-pyrazole-4-carboxylate*

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The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Its application to the synthesis of aminopyrazoles is of significant interest in medicinal chemistry, as the pyrazole motif is a common scaffold in numerous biologically active compounds. These notes provide an overview of the reaction, key considerations, and detailed protocols for the successful amination of bromo-pyrazoles.

Five-membered heterocyclic halides, such as bromo-pyrazoles, can present challenges as coupling partners, potentially due to their ability to coordinate with and inhibit the palladium catalyst. However, the strategic selection of sterically hindered and electron-rich phosphine ligands has enabled these transformations to proceed with high efficiency. This document outlines two primary protocols utilizing different generations of Buchwald-Hartwig catalysts and conditions, adaptable for various N-substituted and unprotected 4-bromo-pyrazoles.

Data Presentation: A Summary of Reaction Conditions and Yields

The following tables summarize data from various studies on the Buchwald-Hartwig amination of bromo-pyrazoles, offering expected yields for a range of amine coupling partners.

Table 1: Amination of 4-Bromo-1-trityl-1H-pyrazole with Various Amines[1][2]

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Piperidine	Pd(dba) ₂ (10)	tBuDavePhos (20)	NaOtBu (2.0)	Xylene	160 (MW)	0.17	60
2	Morpholine	Pd(dba) ₂ (10)	tBuDavePhos (20)	NaOtBu (2.0)	Xylene	160 (MW)	0.17	67
3	Pyrrolidine	Pd(dba) ₂ (10)	tBuDavePhos (20)	NaOtBu (2.0)	Xylene	160 (MW)	0.17	7
4	Allylamine	Pd(dba) ₂ (10)	tBuDavePhos (20)	NaOtBu (2.0)	Xylene	160 (MW)	0.17	6
5	N-Phenylpiperazine	Pd(dba) ₂ (10)	tBuDavePhos (20)	NaOtBu (2.0)	Xylene	160 (MW)	0.17	78
6	Aniline	Pd(dba) ₂ (10)	tBuDavePhos (20)	NaOtBu (2.0)	Xylene	160 (MW)	0.17	85

Note: Reactions of amines bearing a β -hydrogen atom, such as pyrrolidine and allylamine, resulted in low yields, likely due to competing β -hydride elimination. In contrast, amines lacking a β -hydrogen afforded good yields.[1]

Table 2: Amination of Unprotected 4- and 3-Bromo-1H-pyrazoles[3][4]

Entry	Bromo-pyrazole	Amine	Catalyst (mol %)	Ligand (mol %)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Bromo-1H-pyrazole	Aniline	P4 (1)	L4 (tBuBrettPhos) (1)	LHMD S (2.2)	THF	50	12	87
2	4-Bromo-1H-pyrazole	4-Methoxyaniline	P4 (1)	L4 (tBuBrettPhos) (1)	LHMD S (2.2)	THF	50	12	92
3	4-Bromo-1H-pyrazole	N-Methylaniline	P4 (2)	L4 (tBuBrettPhos) (2)	LHMD S (2.2)	THF	80	12	75
4	3-Bromo-1H-pyrazole	Morpholine	P4 (1)	L4 (tBuBrettPhos) (1)	LHMD S (2.2)	THF	50	12	88
5	3-Bromo-1H-pyrazole	2-Aminopyridine	P4 (4)	L4 (tBuBrettPhos) (4)	LHMD S (2.2)	THF	80	16	65

Note: This method is effective for a broad scope of aliphatic, aromatic, and heteroaromatic amines with unprotected bromo-pyrazoles. Higher catalyst loadings and longer reaction times may be necessary for some heteroaromatic amines.[3][4]

Experimental Protocols

The following are generalized protocols that can be adapted based on the specific substrates and available reagents.

Protocol 1: Amination of N-Substituted Bromo-pyrazoles using a Pd(dba)₂/tBuDavePhos System[1][5]

This protocol is suitable for the amination of N-substituted bromo-pyrazoles with amines, particularly those lacking β-hydrogens.

Materials:

- N-substituted bromo-pyrazole (e.g., 4-bromo-1-trityl-1H-pyrazole)
- Amine (1.1 - 2.0 equivalents)
- Pd(dba)₂ (10 mol%)
- tBuDavePhos (20 mol%)
- Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
- Anhydrous solvent (e.g., Xylene)
- Microwave vial
- Standard glassware for workup and purification

Procedure:

- To a microwave vial, add the N-substituted bromo-pyrazole (1.0 equiv), tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), and sodium tert-butoxide (2.0 equiv).
- Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
- Add the anhydrous solvent (e.g., xylene) followed by the amine (2.0 equiv).
- Seal the vial and place it in a microwave reactor.

- Irradiate the reaction mixture at 160 °C for 10 minutes.
- After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired aminopyrazole.

Protocol 2: Amination of Unprotected Bromo-pyrazoles using a tBuBrettPhos-based Precatalyst^{[3][4][6]}

This protocol utilizes a modern, highly active catalyst system effective for a broad range of amines with unprotected bromo-pyrazoles under generally mild conditions.

Materials:

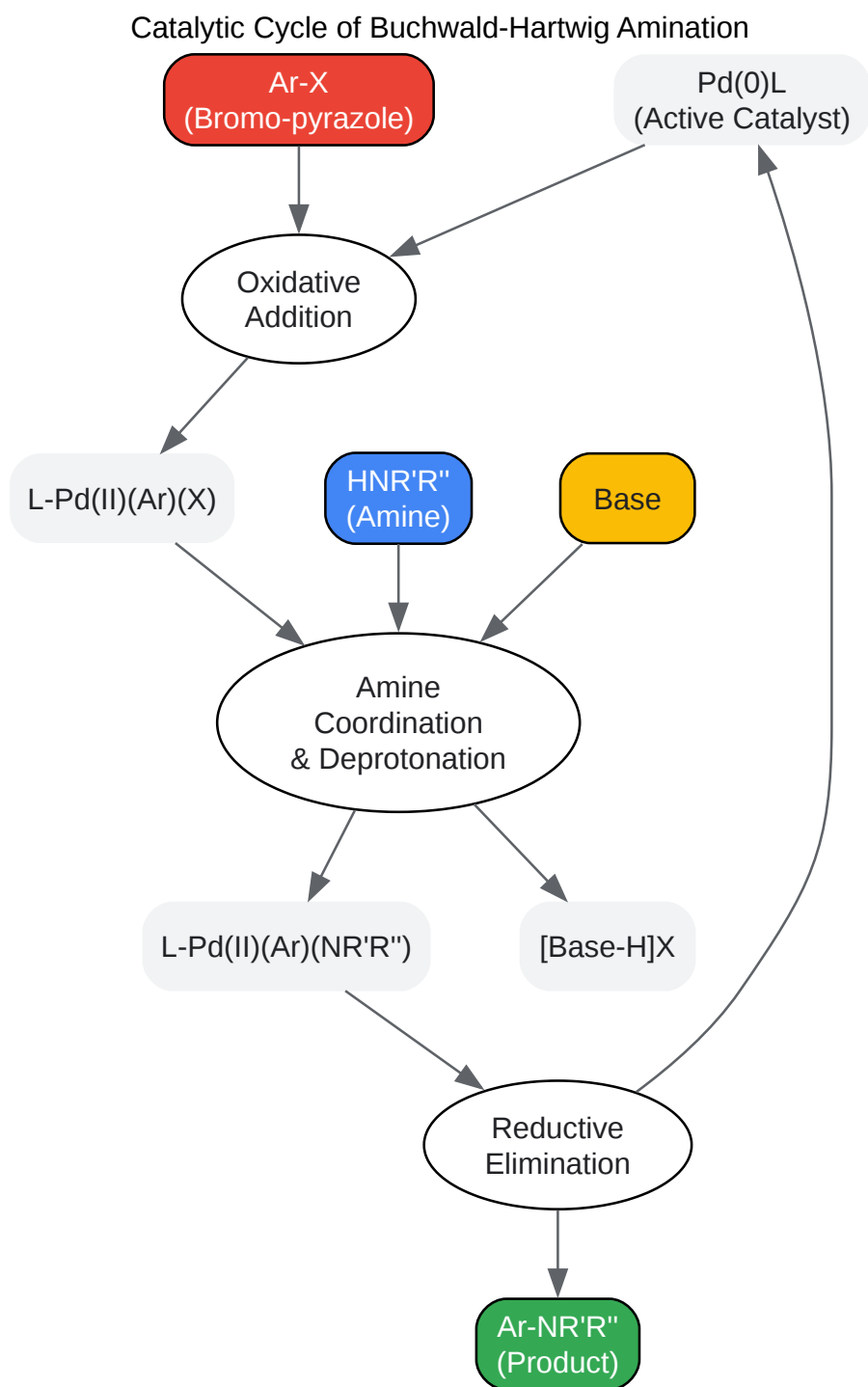
- Bromo-pyrazole (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)
- Amine (1.2 mmol)
- tBuBrettPhos Pd G4 precatalyst (P4) (1-4 mol%)
- tBuBrettPhos ligand (L4) (1-4 mol%)
- Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol)
- Anhydrous Tetrahydrofuran (THF)
- Schlenk tube or similar reaction vessel
- Standard glassware for workup and purification

Procedure:

- In a glovebox or under an inert atmosphere, add the bromo-pyrazole (1.0 mmol), the amine (1.2 mmol), the tBuBrettPhos Pd G4 precatalyst (1 mol%), and the tBuBrettPhos ligand (1 mol%) to a Schlenk tube.
- Add anhydrous THF.
- Add LHMDs (2.2 mmol) to the reaction mixture.
- Seal the vessel and heat the reaction mixture to 50 °C.
- Stir the reaction for the required time (e.g., 12 hours), monitoring by TLC or LC-MS. For less reactive amines, higher catalyst loadings (up to 4 mol%) and higher temperatures (e.g., 80 °C) may be necessary.^{[3][4]}
- After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
- Extract the mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the pure aminopyrazole.

Mandatory Visualizations

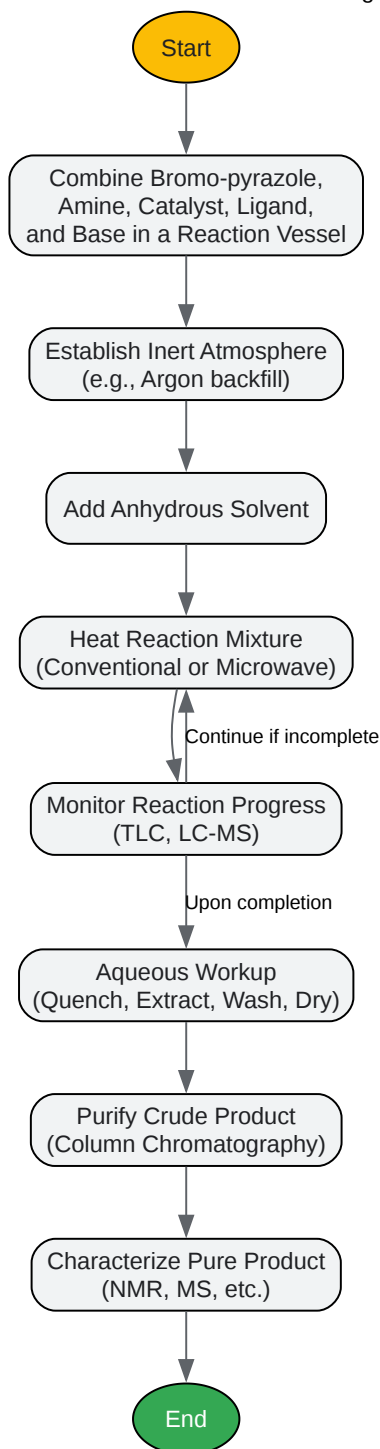
The following diagrams illustrate the fundamental aspects of the Buchwald-Hartwig amination.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination



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Caption: General experimental workflow for the amination reaction.

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